n-Methyl-3-nitroaniline
Overview
Description
N-Methyl-3-nitroaniline is a chemical compound with the molecular formula C7H8N2O2 . It is also known by other names such as 3-nitro-n-methylaniline, n-methyl-m-nitroaniline, benzenamine, n-methyl-3-nitro, n-methyl-3-nitro-aniline, and others . It is used in the scientific and industrial fields for various purposes .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One common method is the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the reaction of an alkyl halide with nitrite ions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (NO2) and a methylamino group (NHCH3) attached to it . The molecule has a molar refractivity of 42.4±0.3 cm³ and a polarizability of 16.8±0.5 x 10^-24 cm³ .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . It can also be involved in reactions with nitrobenzene and Grignard reagents .Physical and Chemical Properties Analysis
This compound is a solid substance with a density of 1.3±0.1 g/cm³ . It has a boiling point of 274.7±23.0 °C at 760 mmHg and a flash point of 119.9±22.6 °C . The compound has a molar volume of 120.7±3.0 cm³ .Scientific Research Applications
Molecular Structure and Electric Properties Analysis : A study by Prezhdo et al. (2001) compared the molecular structure of N-methyl-N-nitroaniline and its derivatives using the Kerr effect, dipole moments methods, and crystallographic analysis. Their findings aligned with quantum-chemical calculations, providing insights into the interactions and roles of various substituents in the N-methyl-N-nitroaniline molecule.
Use in Energetic Materials : N-Methyl-4-nitroaniline, a similar compound, is employed as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives, as mentioned by Viswanath et al. (2018). This chemical finds common use as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline, as well as in poultry medicines and as a corrosion inhibitor.
Hyperpolarizability and Second-Harmonic Generation Efficiency : Gajda et al. (2014) conducted a study on the nitroanilines, including N-methyl-3-nitroaniline, focusing on their high molecular second-order hyperpolarizability and second-harmonic generation efficiency. This makes them interesting for charge density distribution analysis. The study, available here, used theoretical calculations through the multipolar atom model transfer to understand these properties.
Stabilizer in Propellants : Tang et al. (2017) explored the use of N-methyl-P-nitroaniline as a stabilizer in composite modified double base propellants. Their research, which you can find here, involved designing new stabilizers to improve solubility and stability in propellants, demonstrating the potential of N-methyl-P-nitroaniline in this field.
Aerobic Degradation by Bacteria : Khan et al. (2013) investigated the aerobic degradation of N-Methyl-4-nitroaniline by Pseudomonas sp. strain FK357, as detailed in their paper available here. They found that this bacterium could utilize MNA as the sole carbon, nitrogen, and energy source, offering insights into the biodegradation pathways of such compounds.
Study on Hydrogen Bonding : Ferguson et al. (2001) analyzed the hydrogen bonding in C-methylated nitroanilines, including 2-methyl-4-nitroaniline, which is structurally similar to this compound. Their study, found here, focused on the molecular linking into a three-dimensional framework through hydrogen bonds.
Continuous Treatment in Bioreactors : Olivares et al. (2016) conducted a study on the continuous treatment of N-methyl-p-nitro aniline in an upflow anaerobic sludge blanket bioreactor, suggesting efficient treatment options for waste streams polluted with MNA. The study is available here.
Mechanism of Action
Target of Action
n-Methyl-3-nitroaniline is primarily used as a stabilizer for nitrate ester-based energetic materials . The compound’s primary targets are the nitrate esters, which are unstable at ambient conditions .
Mode of Action
The compound interacts with its targets by slowing down the decomposition reactions that can occur in nitrate esters . This behavior accelerates the homolysis process of nitrate esters, leading to an increase in free radicals concentration and secondary reactions .
Biochemical Pathways
It has been reported that the compound can undergo aerobic degradation by certain soil microorganisms . The degradation process involves several steps, including N-demethylation, monooxygenation, and oxidative deamination .
Pharmacokinetics
It is known that the compound has a molecular weight of 15215 g/mol , which may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The primary result of this compound’s action is the stabilization of nitrate ester-based energetic materials, thereby inhibiting and slowing down their decomposition reactions . This leads to an increase in the thermal stability of these materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, adequate ventilation is necessary when handling the compound to avoid dust formation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSRCCUOUJJGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277205 | |
Record name | n-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-26-1 | |
Record name | 619-26-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methyl-3-nitroaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST77A3GW6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the molecular structure of N-Methyl-3-nitroaniline interesting for studying non-linear optical properties?
A1: this compound belongs to the nitroaniline family, characterized by the presence of both electron-donating (amino group) and electron-withdrawing (nitro group) substituents linked via a conjugated π-electronic system []. This push-pull electronic configuration leads to significant intramolecular charge transfer, resulting in a large molecular second-order hyperpolarizability. This property is crucial for non-linear optical phenomena like second-harmonic generation, making these compounds attractive for optoelectronic applications [].
Q2: How can we theoretically model and analyze the electron density distribution in this compound?
A2: The Multipolar Atom Model (MAM) and Independent Atom Model (IAM) are two theoretical approaches used to study electron density distribution in molecules like this compound []. These methods employ experimentally determined or theoretically calculated electron density parameters, often derived from high-resolution X-ray diffraction data. By refining these models, researchers can gain detailed insights into the electronic structure, charge transfer characteristics, and ultimately, the relationship between the molecular structure and its non-linear optical properties [].
Q3: Has this compound been explored for applications beyond non-linear optics?
A3: Yes, this compound has been utilized as a key building block in the synthesis of more complex molecules. For instance, it serves as a starting material in the multi-step synthesis of N-(3-Azidophenyl)-N-methyl-N'-([4-3H]-1-naphthyl)guanidine, a potential photoaffinity label designed to target the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor []. This highlights the versatility of this compound as a synthetic intermediate in medicinal chemistry research.
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